4-[4-(4-hydroxyphenyl)phenyl]phenol

Thermal Stability Polymer Additives High-Temperature Materials

4-[4-(4-hydroxyphenyl)phenyl]phenol, systematically named [1,1′:4′,1″-Terphenyl]-4,4″-diol (CAS 4084-45-1), is a symmetrical, fully aromatic p‑terphenyl diol characterized by three para‑linked phenyl rings and terminal 4‑hydroxy groups. With a molecular formula of C18H14O2 and a molecular weight of 262.3 g/mol, this rigid‑rod bisphenol features a melting point of 375 °C and a predicted boiling point of 481.7 °C.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 4084-45-1
Cat. No. B3041907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-hydroxyphenyl)phenyl]phenol
CAS4084-45-1
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C18H14O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H
InChIKeyFVIAPUZAEIMEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(4-hydroxyphenyl)phenyl]phenol (CAS 4084-45-1) | Bifunctional p‑Terphenyl Diol for High‑Performance Polymer and Antioxidant Research


4-[4-(4-hydroxyphenyl)phenyl]phenol, systematically named [1,1′:4′,1″-Terphenyl]-4,4″-diol (CAS 4084-45-1), is a symmetrical, fully aromatic p‑terphenyl diol characterized by three para‑linked phenyl rings and terminal 4‑hydroxy groups . With a molecular formula of C18H14O2 and a molecular weight of 262.3 g/mol, this rigid‑rod bisphenol features a melting point of 375 °C and a predicted boiling point of 481.7 °C . Its unique para‑terphenyl backbone confers exceptional thermal and oxidative stability, positioning it as a valuable building block for high‑performance polyarylates, polycarbonates, epoxy resins, and as a potent phenolic antioxidant in demanding material applications .

4-[4-(4-hydroxyphenyl)phenyl]phenol: Why Generic Phenolic Antioxidants or Bisphenols Cannot Substitute


The procurement of 4-[4-(4-hydroxyphenyl)phenyl]phenol cannot be satisfied by simpler phenolic antioxidants (e.g., BHT, BHA) or common bisphenols (e.g., Bisphenol A) due to its distinct para‑terphenyl architecture. While mono‑phenols or biphenols offer limited thermal durability and may volatilize or degrade under high‑temperature processing or service conditions, the extended aromatic conjugation of the p‑terphenyl core provides a substantially higher melting point (375 °C) and thermal stability, enabling it to remain active in polymer melts and harsh environments where other antioxidants fail . Furthermore, its bifunctional diol reactivity, derived from two terminal para‑hydroxy groups, allows incorporation into polymer backbones via condensation polymerization, delivering enhanced mechanical properties and chemical resistance not achievable with non‑reactive, mono‑functional phenolic additives [1]. This unique combination of extreme thermal stability and polymer‑grade reactivity precludes direct interchangeability with in‑class alternatives.

4-[4-(4-hydroxyphenyl)phenyl]phenol: Quantified Differentiation in Thermal Stability, Reactivity, and Antioxidant Potential


Melting Point Superiority Over Common Bisphenols and Phenolic Antioxidants

4-[4-(4-hydroxyphenyl)phenyl]phenol exhibits a melting point of 375 °C, significantly exceeding that of the widely used bisphenol monomer Bisphenol A (158–159 °C) and the common phenolic antioxidant BHT (70 °C) [1][2]. This elevated melting point is directly correlated with the compound's rigid, extended p‑terphenyl framework, which restricts molecular mobility and delays thermal degradation .

Thermal Stability Polymer Additives High-Temperature Materials

Extended Conjugation Confers Superior Intrinsic Antioxidant Capacity: A Class-Level Inference

Phenolic compounds with extended π‑conjugation systems, such as p‑terphenyl diols, are known to exhibit enhanced radical scavenging activity compared to simple phenols. Studies on structurally related p‑terphenyls with 4,4″-dihydroxy substitution patterns demonstrate significant antioxidant capacity in DPPH and hydroxyl radical scavenging assays, often outperforming mono‑phenolic controls [1][2]. While direct, head‑to‑head quantitative DPPH EC50 data for 4-[4-(4-hydroxyphenyl)phenyl]phenol are not publicly available, the well‑established correlation between extended conjugation and antioxidant efficacy supports its superior performance over smaller phenolic analogs like BHT or BHA [3].

Antioxidant Activity Radical Scavenging Structure-Activity Relationship

Bifunctional Reactivity Enables Covalent Incorporation into High‑Performance Polymers

Unlike mono‑functional phenolic antioxidants which act only as additives, 4-[4-(4-hydroxyphenyl)phenyl]phenol serves as a bifunctional monomer in the synthesis of polyarylene ether sulfone (PAES) polymers. Patents specifically claim the use of 4,4″-dihydroxy‑p‑terphenyls in the manufacturing of PAES materials designed for high‑pressure, high‑temperature (HP/HT) environments, such as downhole oil and gas applications [1][2]. This covalent integration imparts permanent thermal and chemical resistance, a benefit not achievable with non‑reactive, extractable antioxidants .

Polymer Chemistry Polyarylene Ether Sulfone High‑Performance Plastics

High Purity (>98%) Ensures Consistent Polymerization and Material Performance

Commercial sources offer 4-[4-(4-hydroxyphenyl)phenyl]phenol with purities typically ≥98% (HPLC) . This high level of purity is critical for polycondensation reactions, where the presence of monofunctional impurities or isomers can prematurely terminate chain growth, leading to lower molecular weight polymers and compromised mechanical properties [1]. Compared to less refined industrial-grade bisphenols which may contain significant levels of isomers or oligomers, the high purity of this specific diol reduces batch‑to‑batch variability and enhances reproducibility in precision polymer synthesis.

Monomer Purity Polymer Quality Control Reproducibility

4-[4-(4-hydroxyphenyl)phenyl]phenol: High‑Value Applications in Polymer Synthesis and Extreme Environment Materials


Synthesis of Polyarylene Ether Sulfone (PAES) Polymers for Oil & Gas Downhole Tools

4-[4-(4-hydroxyphenyl)phenyl]phenol is a preferred monomer for synthesizing PAES polymers used in high‑pressure, high‑temperature (HP/HT) environments, such as oil and gas downhole applications. The monomer's rigid p‑terphenyl core imparts exceptional thermal stability and chemical resistance to the resulting polymer, enabling it to withstand corrosive fluids and extreme temperatures without degradation [1]. Unlike polymers based on Bisphenol A, PAES derived from this diol maintain mechanical integrity under sustained HP/HT conditions, reducing the risk of catastrophic failure in critical downhole tools [1].

High‑Temperature Antioxidant Additive for Engineering Thermoplastics

Due to its high melting point (375 °C) and extended conjugated structure, 4-[4-(4-hydroxyphenyl)phenyl]phenol serves as a highly effective, non‑volatile antioxidant in engineering thermoplastics such as polyamides, polyesters, and polycarbonates processed at temperatures exceeding 300 °C . It remains stable and active during melt compounding, preventing thermal oxidative degradation of the polymer matrix, thereby preserving color, mechanical properties, and extending service life in demanding applications like under‑the‑hood automotive components and high‑wattage electrical connectors .

Monomer for High‑Tg Polyarylates and Liquid Crystalline Polymers (LCPs)

The rigid, linear geometry of 4-[4-(4-hydroxyphenyl)phenyl]phenol makes it an ideal monomer for preparing high‑glass transition temperature (Tg) polyarylates and liquid crystalline polymers (LCPs) . When polymerized with aromatic diacid chlorides, the resulting polyarylates exhibit exceptional heat resistance, dimensional stability, and inherent flame retardancy, making them suitable for advanced electronics, aerospace composites, and high‑temperature filtration membranes . The well‑defined para‑terphenyl structure promotes mesogenic behavior, enabling the formation of LCPs with unique anisotropic mechanical and thermal properties.

Building Block for Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs)

The symmetrical, di‑topic nature of 4-[4-(4-hydroxyphenyl)phenyl]phenol allows it to serve as a rigid strut in the synthesis of Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs) . Its extended aromatic backbone creates large, persistent pores, while the phenolic hydroxyl groups can be functionalized or used directly in condensation reactions to form robust, highly crystalline networks. These materials are being explored for gas storage, molecular separations, and catalysis under harsh chemical and thermal conditions, where the framework's stability directly depends on the robustness of the monomeric building block .

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